7-Methyl-2-phenylquinoline
Overview
Description
7-Methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H13N . It has a molecular weight of 219.281 . This compound is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of 7-Methylquinoline and Phenyllithium . There are also other methods for the synthesis of quinoline derivatives, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a methyl group at the 7th position and a phenyl group at the 2nd position . The exact mass of this compound is 219.104797 .
Chemical Reactions Analysis
Quinoline compounds, including this compound, participate in both electrophilic and nucleophilic substitution reactions . They can undergo various chemical reactions, including those involving transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 378.9±11.0 °C at 760 mmHg, and a flash point of 165.7±11.9 °C . The compound’s LogP value is 4.36, indicating its lipophilicity .
Scientific Research Applications
Antiplasmodial Applications
7-Methyl-2-phenylquinoline analogs have been explored for their potential as antimalarial agents. A study focused on synthesizing 4-methylamino-2-phenylquinoline analogs, which exhibited significant antimalarial activity against the Plasmodium falciparum strain. These compounds were also evaluated for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, indicating their potential in antimalarial drug discovery (Mahantheshappa, Satyanarayan, Mahadevan, Bommegowda, & Thangaraj, 2016).
Anticancer Potential
The synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives has shown promising results as novel anticancer agents. These compounds, particularly 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, demonstrated potent cytotoxicity against various tumor cell lines and induced cell cycle arrest in the G2/M phase, accompanied by apoptosis (Chen, Lin, Huang, Chan, Kuo, Lee, & Huang, 2013).
Photophysical Applications
The synthesis and study of donor-acceptor conjugated copolymers and oligomers, involving phenylquinoline units, revealed significant findings in photophysics. These copolymers, such as alternating carbazole−quinoline and phenothiazine−quinoline, showed smaller optical band gaps than corresponding homopolymers, indicating their utility in light-emitting applications (Jenekhe, Lu, & Alam, 2001).
Antibacterial and Antifungal Applications
This compound derivatives have been evaluated for their antibacterial and antifungal properties. A study on microwave-assisted synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones showed effectiveness against various bacterial and fungal organisms, highlighting their potential in antimicrobial therapy (Sarveswari & Vijayakumar, 2016).
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 7-Methyl-2-phenylquinoline, have been the focus of numerous studies due to their wide range of biological and pharmacological activities . Future research may focus on developing new synthetic methods, exploring additional biological activities, and designing drug candidates with dual modes of action .
Mechanism of Action
Target of Action
7-Methyl-2-phenylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its diverse biological activities . The primary targets of quinoline derivatives are often enzymes or receptors involved in critical biological processes.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions
Biochemical Pathways
Quinoline and its derivatives are known to affect various biochemical pathways due to their broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with quinoline derivatives, the effects could potentially be diverse . .
Biochemical Analysis
Biochemical Properties
7-Methyl-2-phenylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been found to inhibit dihydrofolate reductase and N-myristoyl transferase, which are crucial for cellular metabolism and growth . These interactions highlight the potential of this compound in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have demonstrated antibacterial, antifungal, antimalarial, and anticancer activities . These effects are mediated through the compound’s ability to interfere with essential cellular processes, leading to altered cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Quinoline derivatives, including this compound, can bind to enzymes such as dihydrofolate reductase, inhibiting their activity and disrupting folate metabolism . This inhibition can result in impaired DNA synthesis and cell division, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can exhibit sustained biological activity, but their efficacy may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects . For example, excessive inhibition of dihydrofolate reductase can lead to folate deficiency and associated health issues. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Quinoline derivatives are known to participate in redox reactions and can influence the production of reactive oxygen species (ROS) . These interactions can affect cellular metabolism and contribute to the compound’s biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Quinoline derivatives can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, they may localize to specific compartments, such as the cytoplasm or nucleus, where they exert their biological effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, quinoline derivatives may accumulate in the mitochondria, where they can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
7-methyl-2-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYQBWLLLVCZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301990 | |
Record name | 7-Methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27356-39-4 | |
Record name | 27356-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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